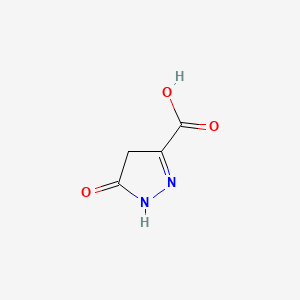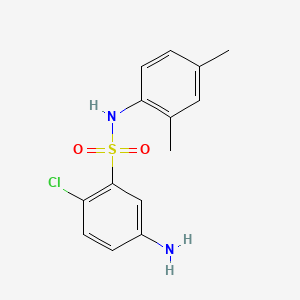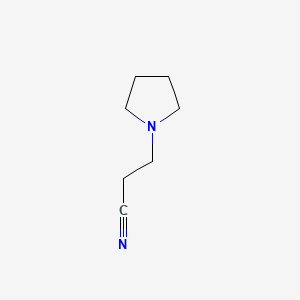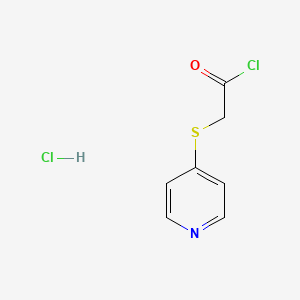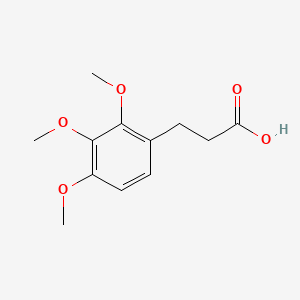
n-Butyl-4-chloroaniline
概要
説明
n-Butyl-4-chloroaniline is a chemical compound that is not directly studied in the provided papers. However, its structural analogs and derivatives have been investigated, which can offer insights into its chemical behavior. For instance, the study of the molecular dynamics of 4-n-butyloxybenzylidene-4'-n'-octylaniline (BBOA) provides information on the behavior of similar aromatic compounds with butyl groups and their phase transitions in liquid crystalline phases .
Synthesis Analysis
The synthesis of related compounds such as N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides from 4-chloroaniline suggests that this compound could be synthesized through similar methods, involving the reaction of 4-chloroaniline with appropriate reagents under solvent-free conditions . Additionally, the preparation of N-tert-butanesulfinyl imines from tert-butanesulfinamide and aldehydes or ketones indicates that this compound could potentially be synthesized through a condensation reaction involving a butyl-containing aldehyde and 4-chloroaniline .
Molecular Structure Analysis
While the molecular structure of this compound is not directly discussed, the studies on BBOA and its complex dynamic behavior in different phases provide a basis for understanding how the butyl group might influence the molecular structure and interactions of this compound . The presence of the butyl group could affect the compound's orientation and packing in solid or liquid crystalline phases.
Chemical Reactions Analysis
The chemical reactivity of this compound can be inferred from the reactions of similar compounds. For example, the photochemical reaction of N,N-dimethyl-4-chloroaniline with dienes suggests that this compound might also undergo photoheterolysis to yield a reactive cation that can participate in addition reactions . Moreover, the [4+2] cycloaddition reactions of 4-(N-Allyl-N-aryl)amino-1,3-diaza-1,3-butadienes indicate that this compound could potentially engage in cycloaddition reactions to form novel heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be extrapolated from the properties of related compounds. The study of BBOA's glass
科学的研究の応用
Radiation-Induced Degradation Studies Research by Sanchez, Wolfger, and Getoff (2002) explored the radiation-induced decomposition of 4-chloroaniline (4-ClA) in various aqueous solutions. This study is significant for understanding the degradation pathways and byproducts of chloroaniline compounds, which can include n-Butyl-4-chloroaniline, under radiation exposure (Sanchez, Wolfger, & Getoff, 2002).
Analytical Chemistry and Consumer Product Contamination Lizier and Zanoni (2012) utilized an ionic liquid medium to enhance the separation and quantification of aromatic amines, including 4-chloroaniline, present as contaminants in consumer products like hair dyes. This research underscores the role of this compound in analytical methodologies for detecting toxic substances in everyday products (Lizier & Zanoni, 2012).
Environmental Monitoring and Water Sample Analysis Peng et al. (2005) investigated the use of an ionic liquid for high-temperature headspace liquid-phase microextraction of chloroanilines in environmental water samples. This technique, applicable to this compound, highlights its importance in environmental monitoring and analysis (Peng et al., 2005).
Photochemical Studies and Reactivity The work by Guizzardi et al. (2001) delved into the photochemistry of 4-chloroaniline and its derivatives. Understanding the photochemical behavior of such compounds is essential for evaluating their stability and reactivity under different environmental conditions, which can be extrapolated to this compound (Guizzardi et al., 2001).
Biodegradation and Environmental Remediation Vangnai and Petchkroh (2007) enriched and isolated bacteria from soil capable of degrading 4-chloroaniline. This study is significant for understanding the biodegradation pathways of chloroaniline compounds and potentially applying these findings to the environmental remediation of this compound (Vangnai & Petchkroh, 2007).
Electrochemical Studies for Synthesis and Analysis Research by Mohamadighader et al. (2020) on the electrochemical oxidation of 4-chloroaniline in water/acetonitrile mixtures presents a new method for synthesizing derivatives. This method could be applicable to this compound for synthesizing novel compounds or for analytical purposes (Mohamadighader et al., 2020).
Safety and Hazards
将来の方向性
N-Butyl-4-chloroaniline and similar compounds continue to be of interest in the field of organic synthesis and medicinal chemistry, particularly for the preparation of drug candidates . Future research may focus on improving the accessibility and understanding the properties of these compounds.
Relevant Papers The search results provided several papers related to this compound and similar compounds . These papers cover a range of topics including the synthesis, properties, and applications of these compounds. Further analysis of these papers would provide more detailed information.
作用機序
Target of Action
n-Butyl-4-chloroaniline is a chemically differentiated building block used in organic synthesis and medicinal chemistry . .
Mode of Action
It’s known that chloroanilines, in general, can undergo various reactions such as nitration and bromination
Biochemical Pathways
A related compound, chloroaniline, is known to undergo a degradation pathway in certain bacteria, which involves initial hydroxylation . Whether this compound affects similar pathways is an area for further investigation.
Result of Action
It’s known to be a useful building block in the preparation of drug candidates containing hindered amine motifs .
Action Environment
It’s known that the compound is a combustible liquid and poses a chronic hazard to the aquatic environment .
生化学分析
Biochemical Properties
n-Butyl-4-chloroaniline plays a pivotal role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for cytochrome P450 enzymes, which are involved in the oxidative metabolism of many xenobiotics. The interaction between this compound and these enzymes often leads to the formation of reactive intermediates that can further participate in biochemical pathways . Additionally, this compound can bind to specific protein receptors, influencing their activity and thereby modulating cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Moreover, it can alter the expression of genes involved in detoxification processes, leading to changes in cellular metabolism. These effects highlight the compound’s potential impact on cellular function and its utility in studying cellular responses to chemical stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, this compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to the formation of metabolites with distinct biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has revealed changes in cellular function, including alterations in cell viability, proliferation, and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal or beneficial effects, such as enhanced detoxification enzyme activity. At high doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range triggers significant biochemical and physiological changes, emphasizing the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes biotransformation primarily through oxidative and conjugative reactions mediated by cytochrome P450 enzymes . These metabolic processes can lead to the formation of reactive intermediates and conjugates that are further processed and excreted. The compound’s influence on metabolic flux and metabolite levels underscores its role in modulating biochemical pathways and cellular metabolism.
特性
IUPAC Name |
N-butyl-4-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKKGGAJLKNQDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20281233 | |
| Record name | n-butyl-4-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20281233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5441-81-6 | |
| Record name | NSC20917 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20917 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-butyl-4-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20281233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




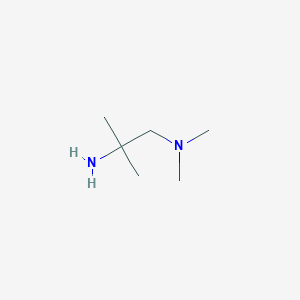
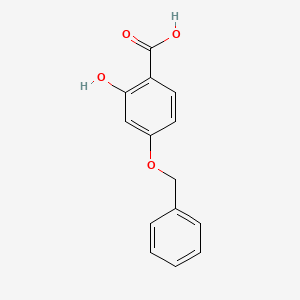

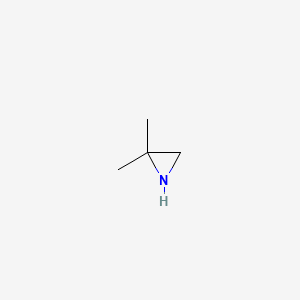
![[(Benzylsulfonyl)amino]acetic acid](/img/structure/B1330148.png)

